molecular formula C12H11BrN2O4 B13257736 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B13257736
M. Wt: 327.13 g/mol
InChI Key: BYTZCSNTXNMWAX-UHFFFAOYSA-N
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Description

2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is an organic compound that features a bromophenyl group, a methyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the following steps:

    Bromination: The bromination of phenylacetic acid to introduce the bromine atom at the desired position.

    Formation of Imidazolidinone Ring: The reaction of the brominated phenylacetic acid with appropriate reagents to form the imidazolidinone ring.

    Acetylation: The final step involves the acetylation of the imidazolidinone derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can be esterified to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as alcohols.

    Esterification Products: Esters of the original compound.

Scientific Research Applications

2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the imidazolidinone ring can interact with other molecular components. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the imidazolidinone ring.

    2-Bromo-2-phenylacetic Acid: Similar bromophenyl structure but different functional groups.

    Thiazole Derivatives: Compounds with similar heterocyclic structures but different substituents.

Uniqueness

2-[4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the combination of the bromophenyl group and the imidazolidinone ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C12H11BrN2O4

Molecular Weight

327.13 g/mol

IUPAC Name

2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C12H11BrN2O4/c1-12(7-3-2-4-8(13)5-7)10(18)15(6-9(16)17)11(19)14-12/h2-5H,6H2,1H3,(H,14,19)(H,16,17)

InChI Key

BYTZCSNTXNMWAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC(=CC=C2)Br

Origin of Product

United States

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